2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Description
Properties
Molecular Formula |
C15H20N4O |
|---|---|
Molecular Weight |
272.35 g/mol |
IUPAC Name |
2-cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C15H20N4O/c1-8(2)9(3)18-15(20)11-6-16-14-13(11)19-12(7-17-14)10-4-5-10/h6-10H,4-5H2,1-3H3,(H,16,17)(H,18,20) |
InChI Key |
NFTVSOUVOHMGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method is the cyclization of a suitable diamine precursor with a nitrite under acidic conditions . Another approach involves the reaction of hydrazine hydrate with dicarbonyl compounds to form the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities that make it a candidate for therapeutic applications:
- Neuroprotective Effects : The compound is being studied for its ability to modulate neuroinflammation and protect neurons from oxidative stress. Neuroprotective agents are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antioxidant Properties : Preliminary studies suggest that the compound may act as an antioxidant, scavenging free radicals and reducing oxidative damage in cells. This property is particularly relevant in the context of diseases characterized by oxidative stress.
- Modulation of Receptor Activity : The interaction with NMDA receptors is of particular interest. Compounds that can modulate these receptors may have implications in treating conditions such as depression and schizophrenia.
Case Studies
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, treatment with 2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide resulted in reduced neuronal loss and improved cognitive function. This suggests potential for clinical applications in neuroprotection.
- Cancer Research : The compound has been evaluated for its effects on cancer cell lines. Studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells, showcasing its potential as an anticancer agent.
- Inflammation Studies : In vitro studies have demonstrated that the compound can downregulate pro-inflammatory cytokines, suggesting its utility in inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit protein kinases or modulate GABA receptors .
Comparison with Similar Compounds
Core Scaffold Modifications
The pyrrolo[2,3-b]pyrazine core is shared among several analogs, but substituent variations lead to divergent biological activities:
Key Observations :
- Cyclopropyl vs.
- Carboxamide vs. Sulfonyl : The carboxamide in the target compound facilitates hydrogen bonding with kinase hinge regions (e.g., Ala564 in FGFR1), whereas sulfonyl groups (e.g., Compound 9) enhance hydrophobic interactions .
Key Research Findings and Trends
Scaffold Flexibility: The pyrrolo[2,3-b]pyrazine core supports diverse substitutions, enabling optimization for kinase selectivity. For example: JAK3/ATR Inhibition: Disubstituted derivatives (e.g., 6-amino-5H-pyrrolo[3,2-b]pyrazines) show activity against JAK3 and ATR kinases, highlighting the scaffold’s versatility . Antiproliferative Effects: 7-Substituted analogs (e.g., RP193 with 2-fluorophenyl) demonstrate cytotoxicity in cancer cell lines, though mechanisms remain understudied .
Structure-Activity Relationships (SAR) :
Biological Activity
2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS No. 1350711-47-5) is a compound of interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 288.35 g/mol. The structure includes a pyrrolo[2,3-b]pyrazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.35 g/mol |
| CAS Number | 1350711-47-5 |
Overview of Biological Effects
Research indicates that compounds containing the pyrrolo[2,3-b]pyrazine framework exhibit a variety of biological activities, including:
- Antitumor : Some derivatives have shown cytotoxic effects against cancer cell lines.
- Antimicrobial : Exhibits activity against various bacterial and fungal strains.
- Anti-inflammatory : Potential to modulate inflammatory responses.
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Many pyrazine derivatives inhibit specific enzymes related to cancer proliferation and inflammation.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that impact cell behavior.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the efficacy of similar compounds in inhibiting tumor growth in vitro. Results indicated that certain derivatives led to significant reductions in cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Antimicrobial Properties : Another investigation focused on the antimicrobial potential against Gram-positive and Gram-negative bacteria. The compound showed promising activity, particularly against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research highlighted the ability of related compounds to reduce pro-inflammatory cytokines in cell models stimulated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
